molecular formula C8H13NS B14706200 2-Cyclopentylethyl thiocyanate CAS No. 24321-78-6

2-Cyclopentylethyl thiocyanate

Cat. No.: B14706200
CAS No.: 24321-78-6
M. Wt: 155.26 g/mol
InChI Key: HXLLOVXHYNEUNR-UHFFFAOYSA-N
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Description

2-Cyclopentylethyl thiocyanate (CAS: Not explicitly provided; molecular formula: C₈H₁₃NS, molecular weight: 155.26 g/mol) is an organosulfur compound featuring a thiocyanate (-SCN) group attached to a 2-cyclopentylethyl chain. The cyclopentyl moiety introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl thiocyanates. This compound is primarily utilized in organic synthesis and coordination chemistry, where its thiocyanate group can act as a ligand or nucleophile.

Properties

CAS No.

24321-78-6

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-cyclopentylethyl thiocyanate

InChI

InChI=1S/C8H13NS/c9-7-10-6-5-8-3-1-2-4-8/h8H,1-6H2

InChI Key

HXLLOVXHYNEUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentylethyl thiocyanate typically involves the thiocyanation of 2-cyclopentylethyl halides. One common method is the reaction of 2-cyclopentylethyl bromide with potassium thiocyanate in an aprotic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiocyanate compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media are employed.

Major Products Formed:

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-cyclopentylethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form coordination complexes with metal ions, affecting the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Compounds for Comparison:

4-Chlorobutyl Thiocyanate (C₄H₈ClNS, MW: 137.63 g/mol)

4-Bromobutyl Thiocyanate (C₄H₈BrNS, MW: 182.08 g/mol)

Thiadiazole Derivatives (e.g., 7h and 7f in –4)

Property 2-Cyclopentylethyl Thiocyanate 4-Chlorobutyl Thiocyanate 4-Bromobutyl Thiocyanate Thiadiazole Derivatives (e.g., 7h)
Molecular Formula C₈H₁₃NS C₄H₈ClNS C₄H₈BrNS C₃₀H₂₁N₅O₂S₂ (7h)
Molecular Weight 155.26 137.63 182.08 547.65
Functional Groups -SCN, cyclopentyl -SCN, -Cl -SCN, -Br -SCN, thiadiazole, carbonyl
Steric Effects High (cyclopentyl group) Moderate (linear chain) Moderate (linear chain) Low (planar heterocycle)
Polarity Moderate High (due to -Cl) High (due to -Br) High (multiple polar groups)

Physical and Spectral Properties

Melting Points and Solubility:

  • Likely soluble in organic solvents (e.g., ethanol, chloroform) .
  • Solubility in polar solvents (e.g., DMSO) inferred from synthesis conditions .
  • Thiadiazole Derivatives (7h, 7f): Higher melting points (250–307°C) due to extended conjugation and crystalline packing.

Spectral Data:

  • Carbonyl (C=O) stretches in thiadiazole derivatives (e.g., 1661 cm⁻¹ in 7h) dominate their IR profiles .
  • NMR Spectroscopy :
    • This compound : Expected signals: δ 1.2–2.5 ppm (cyclopentyl and ethyl CH₂), δ 3.0–3.5 ppm (-SCN adjacent CH₂).
    • Thiadiazole Derivatives : Aromatic protons (δ 7.3–8.4 ppm) and carbonyl carbons (δ 165–188 ppm) dominate spectra .

Reactivity:

  • Nucleophilic Substitution : The -SCN group in this compound can participate in nucleophilic reactions, though steric hindrance from the cyclopentyl group may slow kinetics compared to linear analogs (e.g., 4-chlorobutyl thiocyanate) .
  • Coordination Chemistry : Thiocyanates often act as ambidentate ligands. highlights structural isomerism in Fe(NCS)₂ coordination polymers, suggesting that bulky substituents (e.g., cyclopentyl) could influence metal-ligand geometry and stability .

Research Findings and Gaps

  • Synthesis : 4-Chlorobutyl and 4-bromobutyl thiocyanates are synthesized via alkylation of thiocyanate salts, a method likely applicable to this compound with modified conditions for steric challenges .
  • Stability : demonstrates that thiocyanate coordination polymers can form isomeric structures, implying that this compound’s bulk may favor specific isomers in metal complexes .
  • Data Gaps : Direct experimental data on this compound’s melting point, solubility, and spectral profiles are absent in the provided evidence, necessitating further study.

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